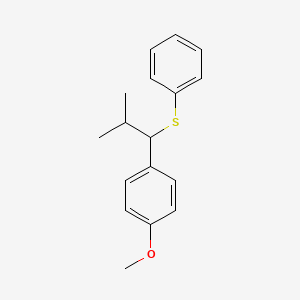
3-(Prop-2-en-1-yl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-en-1-yl)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with a prop-2-en-1-yl substituent at the 3-position and two keto groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)piperazine-2,5-dione can be achieved through a post-Ugi cascade reaction. This method involves the use of multicomponent reactions (MCRs), which are known for their efficiency in constructing highly functionalized heterocyclic skeletons. The Ugi reaction, in particular, is a versatile tool for preparing novel drug scaffolds from commercially available starting materials with high atom economy .
In a typical synthesis, the starting materials include an isocyanide, an aldehyde, an amine, and a carboxylic acid. These components undergo a series of reactions to form the desired piperazine-2,5-dione core. The reaction conditions are generally mild, and the process can be carried out at room temperature in the presence of a base such as sodium hydride (NaH) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalytic systems can be applied to scale up the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-en-1-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with varying biological activities.
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)piperazine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for developing new drugs, particularly anticancer agents.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure and reactivity make it valuable for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-en-1-yl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine-2,5-dione: A closely related compound with similar biological activities.
1-Allylpiperazine: Another derivative with a prop-2-en-1-yl group, but lacking the keto groups at the 2 and 5 positions.
3,5-Diethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A compound with a different core structure but similar functional groups.
Uniqueness
3-(Prop-2-en-1-yl)piperazine-2,5-dione is unique due to its combination of a piperazine ring, prop-2-en-1-yl substituent, and two keto groups. This structure provides a versatile platform for chemical modifications and the development of new derivatives with diverse biological activities.
Propiedades
Número CAS |
61892-78-2 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-prop-2-enylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-7(11)8-4-6(10)9-5/h2,5H,1,3-4H2,(H,8,11)(H,9,10) |
Clave InChI |
QPEIOXNORVBMGJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(=O)NCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


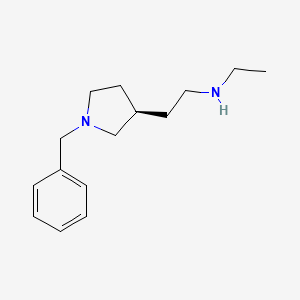
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
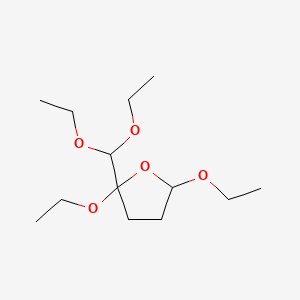
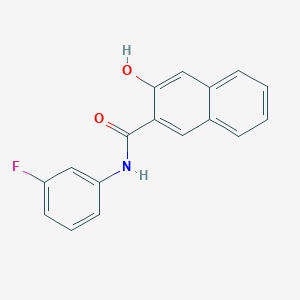

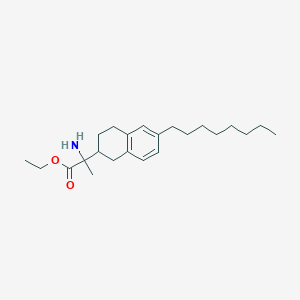
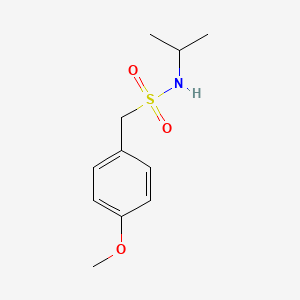
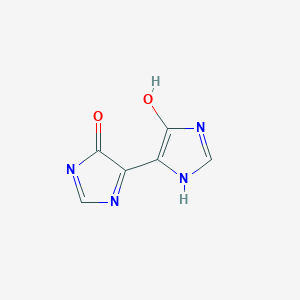
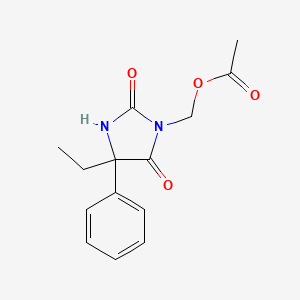
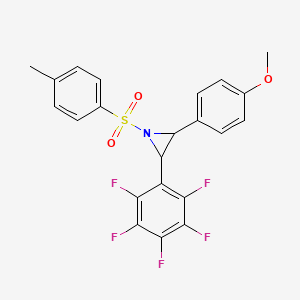
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
